Cas no 361-37-5 (Methysergide)

Methysergide structure
Nom du produit:Methysergide
Methysergide Propriétés chimiques et physiques
Nom et identifiant
-
- Ergoline-8-carboxamide,9,10-didehydro-N-[(1S)-1-(hydroxymethyl)propyl]-1,6-dimethyl-, (8b)-
- (6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide
- Deseril
- Desernil
- Desernyl
- Deseryl
- methsergide
- Methysergid
- Methysergidum
- Metisergide
- Metisergide [DCIT]
- Sansert
- CAS-361-37-5
- UML 491
- Tox21_110895_1
- Desril
- NS00001621
- NCGC00024027-06
- (6aR,9R)-4,6a,7-Trimethyl-4,6,6a,7,8,9-hexahydro-indolo[4,3-fg]quinoline-9-carboxylic acid (1-hydroxymethyl-propyl)-amide
- (8beta)-9,10-Didehydro-N-[(1S)-1-(hydroxymethyl)propyl]-1,6-dimethylergoline-8-carboxamide
- (4R,7R)-N-[(2S)-1-hydroxybutan-2-yl]-6,11-dimethyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),2,9,12,14-pentaene-4-carboxamide
- (8beta)-N-[(2S)-1-Hydroxybutan-2-yl]-1,6-dimethyl-9,10-didehydroergoline-8-carboxamide
- DTXSID2023307
- BRD-K35941380-050-17-0
- BDBM30708
- Methyllysergic acid butanolamide
- 4,7-Dimethyl-4,6,6a,7,8,9-hexahydro-indolo[4,3-fg]quinoline-9-carboxylic acid (1-hydroxymethyl-propyl)-amide
- MLS000069364
- Methysergidum [INN-Latin]
- Ergoline-8-beta-carboxamide, 9,10-didehydro-N-(1-(hydroxymethyl)propyl)-1,6-dimethyl-
- (6aR,9R)-5,7-Dimethyl-4,6,6a,7,8,9-hexahydro-indolo[4,3-fg]quinoline-9-carboxylic acid diethylamide
- BRD-K35941380-001-01-7
- (methylsergide)4,7-Dimethyl-4,6,6a,7,8,9-hexahydro-indolo[4,3-fg]quinoline-9-carboxylic acid (1-hydroxymethyl-propyl)-amide
- NCGC00024027-05
- (6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid
- CHEMBL1065
- HSDB 3237
- METHYSERGIDE [HSDB]
- CCG-204945
- D02357
- 1-Methyllysergic acid butanolamide
- Methysergide [USAN:INN:BAN]
- Desernil Sandoz
- NCGC00024027-09
- H8J
- METHYSERGIDE [MART.]
- CHEBI:92629
- 361-37-5
- N-(alpha-(Hydroxymethyl)propyl)-1-methyl-dextro-lysergamide
- (6aR,9R)-4-Methyl-4,6,6a,7,8,9-hexahydro-indolo[4,3-fg]quinoline-9-carboxylic acid (1-hydroxymethyl-propyl)-amide
- EINECS 206-644-0
- Biomol-NT_000155
- NCGC00024027-07
- HMS2090P04
- DTXCID703307
- Metisergido
- SMR000058483
- cid_5281073
- Ergoline-8beta-carboxamide, 9,10-didehydro-N-(1-(hydroxymethyl)propyl)-1,6-dimethyl-
- C07199
- methysergide
- (6aR,9R)-N-[(1S)-1-(hydroxymethyl)propyl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide
- UML-491
- (6aR,9R)-4,7-Dimethyl-4,6,6a,7,8,9-hexahydro-indolo[4,3-fg]quinoline-9-carboxylic acid ((S)-1-hydroxymethyl-propyl)-amide
- XZA9HY6Z98
- AB00513725_15
- NCGC00024027-13
- (6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-2-butenedioic acid
- METHYSERGIDE [INN]
- (8beta)-N-[(1S)-1-(hydroxymethyl)propyl]-1,6-dimethyl-9,10-didehydroergoline-8-carboxamide
- (8alpha)-N-[(2S)-1-hydroxybutan-2-yl]-1,6-dimethyl-9,10-didehydroergoline-8-carboxamide
- (6aR,9R)-4,7-dimethyl-N-[(1S)-1-methylolpropyl]-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;maleate
- ERGOMETRINE MALEATE IMPURITY G [EP IMPURITY]
- Q424442
- METHYSERGIDE [VANDF]
- Lopac0_000863
- NCGC00024027-04
- BDBM50031942
- Tox21_110895
- METHYSERGIDE [WHO-DD]
- Methysergide (USAN/INN)
- SBI-0050838.P002
- SCHEMBL41843
- UNII-XZA9HY6Z98
- BRN 0765985
- (6aR,9R)-4,7-dimethyl-N-[(2S)-1-oxidanylbutan-2-yl]-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid
- GTPL134
- AB00513725-14
- Metisergido [INN-Spanish]
- METHYSERGIDE [MI]
- METHYSERGIDE [USAN]
- BPBio1_000486
- (+)-N-(1-(Hydroxymethyl)propyl)-1-methyl-D-lysergamide
- Ergoline-8-carboxamide, 9,10-didehydro-N-(1-(hydroxymethyl)propyl)-1,6-dimethyl-, (8beta)-
- Lysergamide, N-(1-(hydroxymethyl)propyl)-1-methyl-, D-
- SDCCGSBI-0050838.P003
- NCGC00024027-08
- 1-Methylmethylergonovine
- (6aR,9R)-4,7-dimethyl-N-[(1S)-1-methylolpropyl]-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;maleic acid
- CHEMBL485253
- (4R,7R)-N-(1-hydroxybutan-2-yl)-6,11-dimethyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(15),2,9,12(16),13-pentaene-4-carboxamide
- 220756-57-0
- (6aR,9R)-N-(1-Hydroxy-2-butanyl)-4,7-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide
- DB00247
- 1-Methyl-dextro-lysergic acid (+)-1-hydroxy-2-butylamide
- CHEBI:584020
- DTXSID10859349
- SCHEMBL467883
- EN300-33419388
- N-(1-(Hydroxymethyl)propyl)-1-methyl-dextro-(+)-lysergamide
- 1-Methyl-D-lysergic acid butanolamide
- (+)-9,10-Didehydro-N-(1-(hydroxymethyl)propyl)-1,6-dimethylergoline-8beta-carboxamide
- metisergida
- 9,10-Didehydro-N-(1-(hydroxymethyl)propyl)-1,6-dimethylergoline-8-carboxamide
- BDBM50469883
- (8R)-N-[1-hydroxymethyl(propyl)]-1,6-dimethyl-9,10-didehydroergoline-8-carboxamide
- BRD-K35941380-050-27-9
- KPJZHOPZRAFDTN-ZRGWGRIASA-N
- Methysergide
-
- Piscine à noyau: InChI=1S/C21H27N3O2/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26)/t14-,15+,19-/m1/s1
- La clé Inchi: KPJZHOPZRAFDTN-ZRGWGRIASA-N
- Sourire: CC[C@H](NC([C@H]1CN(C)[C@H]2C(C3C=CC=C4C=3C(C2)=CN4C)=C1)=O)CO
Propriétés calculées
- Qualité précise: 353.21000
- Masse isotopique unique: 353.21
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 4
- Complexité: 578
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.3
- Surface topologique des pôles: 57.5A^2
Propriétés expérimentales
- Dense: 1.1377 (rough estimate)
- Point de fusion: 194-196°
- Point d'ébullition: 486.87°C (rough estimate)
- Point d'éclair: 337.5°C
- Indice de réfraction: 1.6300 (estimate)
- Le PSA: 57.50000
- Le LogP: 2.26390
- Pression de vapeur: 0.0±2.0 mmHg at 25°C
- Rotation spécifique: D20 -45° (c = 0.5 in pyridine)
Methysergide Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methysergide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | M329359-25mg |
Methysergide |
361-37-5 | 25mg |
$ 1332.00 | 2023-04-17 | ||
TRC | M329359-5mg |
Methysergide |
361-37-5 | 5mg |
$ 316.00 | 2023-04-17 | ||
TRC | M329359-2.5mg |
Methysergide |
361-37-5 | 2.5mg |
$ 170.00 | 2023-09-07 | ||
TRC | M329359-10mg |
Methysergide |
361-37-5 | 10mg |
$ 592.00 | 2023-09-07 | ||
Enamine | EN300-33419388-0.05g |
(4R,7R)-N-(1-hydroxybutan-2-yl)-6,11-dimethyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),2,9,12,14-pentaene-4-carboxamide |
361-37-5 | 95.0% | 0.05g |
$2755.0 | 2025-03-18 |
Methysergide Littérature connexe
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1. Synthesis and serotonergic activity of a series of 2-(N-benzyl)carboxamido-5-substituted-N,N-dimethyltryptamine derivatives: novel antagonists for the vascular 5-HT1B-like receptorsGerard P. Moloney,Graeme R. Martin,Neil Mathews,Heather Hobbs,Susan Dodsworth,Pang Yih Sang,Cameron Knight,Miles Maxwell,Robert C. Glen J. Chem. Soc. Perkin Trans. 1 1999 2699
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2. Synthesis and serotonergic activity of 2-oxadiazolyl-5-substituted-N,N-dimethyltryptamines: novel antagonists for the vascular 5-HT1B-like receptorGerard P. Moloney,Graeme R. Martin,Neil Mathews,Steve MacLennan,Susan Dodsworth,Pang Yih Sang,Cameron Knight,Miles Maxwell,Robert C. Glen J. Chem. Soc. Perkin Trans. 1 1999 2725
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P. W. Darby,W. Ford-Kirkpatrick,D. T. Lewis,E. G. C. Clarke Proc. Soc. Anal. Chem. 1967 4 169
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A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
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5. Synthesis and pharmacological profile of a series of 2,5-substituted-N,N-dimethyltryptamine derivatives as novel antagonists for the vascular 5-HT1B-like receptorGerard P. Moloney,Graeme R. Martin,Neil Mathews,Heather Hobbs,Susan Dodsworth,Pang Yih Sang,Cameron Knight,Miles Maxwell,Robert C. Glen J. Chem. Soc. Perkin Trans. 1 1999 2713
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